Ethyl 4-(dimethylamino)nicotinate
Description
Ethyl 4-(dimethylamino)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a dimethylamino group at the 4-position and an ethyl ester group at the 3-position. This compound is structurally related to co-initiators used in photopolymerization systems, where its dimethylamino group enhances electron transfer efficiency.
Properties
IUPAC Name |
ethyl 4-(dimethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-7-11-6-5-9(8)12(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUAUCNZAUGWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Ethyl 4-(dimethylamino)nicotinate belongs to a family of substituted nicotinates and benzoates. Key structural analogs and their substituent-driven properties are summarized below:
Substituent Impact :
- Electron-donating groups (e.g., dimethylamino) enhance reactivity in photopolymerization by facilitating electron transfer .
- Bulkier substituents (e.g., acetyl-oxononenyl in monasnicotinates) reduce solubility but increase structural complexity, as seen in NMR studies .
- Hydroxyl groups (e.g., Ethyl 4-hydroxy-2-methylnicotinate) introduce hydrogen bonding, affecting crystallization and stability .
Reactivity in Polymerization Systems
This compound shares functional similarities with ethyl 4-(dimethylamino)benzoate, a benchmark co-initiator. Key findings from resin studies include:
- Degree of Conversion: Ethyl 4-(dimethylamino)benzoate achieves ~75% conversion in resins, outperforming 2-(dimethylamino)ethyl methacrylate (~60%) due to superior electron-donating capacity .
- Co-initiator Synergy: Diphenyliodonium hexafluorophosphate (DPI) boosts reactivity in methacrylate-based systems but has minimal effect on benzoate derivatives, highlighting the dimethylamino group’s inherent efficiency .
- Physical Properties: Resins with ethyl 4-(dimethylamino)benzoate exhibit higher flexural strength (85–95 MPa) compared to methacrylate analogs (70–80 MPa), suggesting nicotinate derivatives may follow similar trends .
Spectroscopic Characterization
Structural elucidation of analogs like monasnicotinates B–D relies on advanced NMR techniques:
- COSY and HMBC: Used to confirm substitution patterns on the pyridine ring, such as prop-1-enyl and acetyl-oxononenyl groups in monasnicotinates .
- NOESY: Detects spatial proximity of protons, critical for assigning stereochemistry in complex substituents .
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